molecular formula C19H22N4O2 B15029674 1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B15029674
M. Wt: 338.4 g/mol
InChI Key: JYVVZMATLGYPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative characterized by a 3-propyl substituent at position 3 and a 2-(2-hydroxyethoxy)ethylamino group at position 1. The core pyrido[1,2-a]benzimidazole scaffold is a fused heterocyclic system known for its pharmacological versatility, particularly in targeting enzymes and receptors involved in inflammation, cancer, and infectious diseases .

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-[2-(2-hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C19H22N4O2/c1-2-5-14-12-18(21-8-10-25-11-9-24)23-17-7-4-3-6-16(17)22-19(23)15(14)13-20/h3-4,6-7,12,21,24H,2,5,8-11H2,1H3

InChI Key

JYVVZMATLGYPMB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCOCCO)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps. One common method includes the reaction of 2-(2-aminoethoxy)ethanol with a mixture of an aromatic aldehyde and the methyl esters of acetylpyruvic acids . This reaction yields 5-aryl-4-acyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-pyrrolin-2-ones, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrido[1,2-a]benzimidazole derivatives are structurally diverse, with variations in substituents significantly influencing their physicochemical and biological properties. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Pyrido[1,2-a]benzimidazole Derivatives

Compound Name & Substituents Molecular Formula Molecular Weight Key Pharmacological Notes Reference ID
Target: 1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile Not explicitly provided ~350 (estimated) Hypothesized enhanced solubility due to hydroxyethoxy group; activity uncharacterized
1-{[2-(Dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile C₁₉H₂₃N₅ 321.43 Associated with KLK7 modulation; potential protease inhibition
2-(4-Fluorobenzyl)-3-methyl-1-oxo-pyrido[1,2-a]benzimidazole-4-carbonitrile (3i) C₂₀H₁₄FN₃O 332.12 Active against TB; IC₅₀ = 0.8 µM (Mtb H37Rv strain)
1-(3-Hydroxypropylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile C₁₈H₂₀N₄O 308.40 High purity (98%); solubility in polar solvents
1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile C₁₉H₂₂N₄O 306.40 Lipophilic profile; limited bioavailability data
1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile C₁₅H₁₁Cl₂N₃ 304.17 Halogenated analog; cytotoxic potential under study

Key Observations:

Substituent Impact on Solubility: The target compound’s 2-(2-hydroxyethoxy)ethylamino group likely improves aqueous solubility compared to dimethylaminoethyl () or isobutylamino () analogs, aligning with trends observed in hydroxypropylamino derivatives () . Halogenated analogs (e.g., ) exhibit reduced solubility due to non-polar chloro substituents .

Biological Activity Trends: The 4-fluorobenzyl substituent in compound 3i () correlates with potent anti-TB activity, suggesting electron-withdrawing groups enhance efficacy against mycobacteria . Dimethylaminoethyl and diethylaminopropyl side chains (Evidences 1, 4) are linked to enzyme modulation (e.g., KLK7), highlighting the role of tertiary amines in targeting proteases .

Molecular Weight and Drug-Likeness :

  • Most analogs fall within 300–350 Da, adhering to Lipinski’s rule for oral bioavailability. The target compound’s estimated weight (~350 Da) positions it within this favorable range .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.